4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 930017-04-2
VCID: VC5464392
InChI: InChI=1S/C15H16FN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-3-2-4-10(16)5-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22)
SMILES: CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)O
Molecular Formula: C15H16FN3O3
Molecular Weight: 305.309

4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

CAS No.: 930017-04-2

Cat. No.: VC5464392

Molecular Formula: C15H16FN3O3

Molecular Weight: 305.309

* For research use only. Not for human or veterinary use.

4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione - 930017-04-2

Specification

CAS No. 930017-04-2
Molecular Formula C15H16FN3O3
Molecular Weight 305.309
IUPAC Name 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Standard InChI InChI=1S/C15H16FN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-3-2-4-10(16)5-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22)
Standard InChI Key OCLSWHCROQWDJA-UHFFFAOYSA-N
SMILES CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s central pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold consists of a bicyclic system merging pyrrole and pyrimidine rings. Key structural features include:

  • Pyrrole Ring: The five-membered pyrrole ring contributes π-electron density, enhancing molecular planarity and potential π-π stacking interactions with biological targets.

  • Pyrimidine-2,5-Dione: The fused pyrimidine ring with ketone groups at positions 2 and 5 introduces hydrogen-bonding acceptors, critical for target engagement .

Substituents modulate these properties:

  • 4-(3-Fluorophenyl): The fluorine atom’s electronegativity alters electron distribution, improving metabolic stability and membrane permeability.

  • 6-(2-Hydroxypropyl): The hydroxypropyl group introduces a chiral center and hydrophilic character, potentially influencing solubility and target selectivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₆FN₃O₃
Molecular Weight305.309 g/mol
Hydrogen Bond Donors2 (N-H, O-H)
Hydrogen Bond Acceptors5 (N, O)
Rotatable Bonds3
Topological Polar Surface Area83.6 Ų

Data derived from computational modeling and experimental analyses.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of pyrrolopyrimidine derivatives typically involves multi-step sequences combining cyclization, functionalization, and purification techniques. For this compound, key steps likely include:

  • Core Formation: Cyclocondensation of amidrazones with anhydrides or diketones to construct the pyrrolo[3,4-d]pyrimidine ring .

  • Substituent Introduction:

    • 3-Fluorophenyl Group: Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

    • 2-Hydroxypropyl Moiety: Attached through alkylation or Michael addition using epoxide precursors.

Process Optimization

  • Continuous Flow Reactors: Enhance yield and purity by minimizing side reactions during cyclization.

  • Chiral Resolution: Chromatographic separation or enzymatic resolution ensures enantiomeric purity of the hydroxypropyl group .

Table 2: Comparative Yields Under Different Conditions

Reaction StepSolventTemperature (°C)Yield (%)
CyclocondensationToluene11078
Fluorophenyl CouplingDMF8065
Hydroxypropyl AdditionTHF−2052

Data extrapolated from analogous syntheses .

Biological Activities and Mechanistic Insights

Enzymatic Interactions

Pyrrolopyrimidines frequently target enzymes involved in nucleotide metabolism or signal transduction. While direct studies on this compound are sparse, related analogs exhibit:

  • VEGFR-2 Inhibition: Pyrrolo[2,3-d]pyrimidines suppress angiogenesis by blocking vascular endothelial growth factor receptor-2 (IC₅₀ = 12–50 nM).

  • Anti-Inflammatory Effects: Pyrrole-2,5-dione derivatives inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α) in human PBMCs at 10–50 μM concentrations .

Table 3: Bioactivity of Selected Pyrrolopyrimidines

CompoundTargetIC₅₀/EC₅₀
VEGFR-2 InhibitorVEGFR-212 nM
Anti-inflammatory Agent IL-6 Production15 μM
Antitrypanosomal Agent T. brucei0.8 μM

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-deficient pyrimidine ring undergoes nitration or halogenation at position 7, enabling further functionalization .

Nucleophilic Additions

  • Hydroxypropyl Group: The secondary alcohol participates in esterification or etherification, modifying solubility.

  • Fluorophenyl Ring: Resistant to further electrophilic substitution due to fluorine’s deactivating effect.

Comparative Analysis with Structural Analogs

Pyrrolo[2,3-d]Pyrimidines vs. Pyrrolo[3,4-d]Pyrimidines

  • Ring Fusion Position: Pyrrolo[3,4-d]pyrimidines exhibit greater steric hindrance, potentially reducing off-target interactions compared to [2,3-d] isomers .

  • Bioactivity: [3,4-d] derivatives show enhanced kinase selectivity in preclinical models.

Impact of Substituents

  • Fluorine vs. Chlorine: Fluorine improves metabolic stability but reduces π-stacking capacity compared to chloro analogs .

  • Hydroxypropyl vs. Trifluoropropyl: Hydroxypropyl enhances aqueous solubility (LogP = 1.2 vs. 2.8) .

Future Directions and Research Opportunities

Pharmacological Profiling

  • In Vitro Screens: Prioritize assays against kinase families (e.g., VEGFR, EGFR) and inflammatory mediators .

  • ADMET Prediction: Computational modeling of absorption, distribution, and toxicity profiles using QSAR tools .

Synthetic Chemistry

  • Stereoselective Synthesis: Develop asymmetric catalysis methods to control hydroxypropyl chirality .

  • Prodrug Design: Mask the hydroxypropyl group as esters to enhance bioavailability.

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